Caffeine-d9 - 72238-85-8

Caffeine-d9

Catalog Number: EVT-1167680
CAS Number: 72238-85-8
Molecular Formula: C8H10N4O2
Molecular Weight: 203.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Caffeine is a widely recognized psychoactive substance, known for its ability to enhance alertness and reduce fatigue. It is found in various foods and beverages, as well as in pharmaceutical and cosmetic products. The compound has been extensively studied, revealing a complex mechanism of action that involves multiple pathways and receptors within the body. This comprehensive analysis will delve into the mechanism of action of caffeine and its applications across different fields, drawing on the findings from several research studies.

Caffeine

Compound Description: Caffeine is a naturally occurring stimulant that acts on the central nervous system. It is commonly found in coffee, tea, and chocolate. Caffeine is structurally similar to caffeine-d9, with the only difference being that all nine hydrogens on the methyl groups of caffeine are replaced by deuterium in caffeine-d9. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Caffeine-d9 is a deuterated analog of caffeine, meaning it has the same chemical structure but with deuterium atoms replacing some or all of the hydrogen atoms. [, , , , ] Deuterated analogs are often used in research as internal standards for mass spectrometry, as they behave similarly to the non-deuterated compound during analysis but can be distinguished by their mass-to-charge ratio. [, , , ] This allows for more accurate quantification of caffeine in biological samples. [, ]

Caffeine-d3

Compound Description: Caffeine-d3 is another deuterated analog of caffeine where three hydrogen atoms are replaced with deuterium atoms. [] Like caffeine-d9, it's often used as a tracer in studies involving Hydrogen Exchange-Mass Spectrometry (HX-MS). []

Relevance: Caffeine-d3 shares the same core structure with caffeine-d9 and caffeine, making them structurally related. [] The presence of deuterium in specific positions differentiates caffeine-d3 from caffeine-d9 and allows researchers to track different aspects of a reaction or process in HX-MS experiments. []

Paraxanthine (PX)

Compound Description: Paraxanthine (PX) is a primary metabolite of caffeine in humans. [] It is formed when caffeine is metabolized by the enzyme CYP1A2 in the liver. []

Relevance: Paraxanthine is structurally related to caffeine-d9 because it is a product of caffeine metabolism. [] While caffeine-d9 itself is not directly metabolized into paraxanthine, studying the levels of paraxanthine alongside caffeine-d9 can provide insights into the activity of caffeine-metabolizing enzymes. []

Theophylline (TP)

Compound Description: Theophylline (TP) is another major metabolite of caffeine, known for its bronchodilatory effects. [] It is produced from caffeine via a metabolic pathway involving CYP1A2. []

Relevance: Like paraxanthine, theophylline is also structurally related to caffeine-d9 through its metabolic connection to caffeine. [] Theophylline levels can be indicative of CYP1A2 activity, which is relevant when studying caffeine metabolism alongside its deuterated analogs. []

Theobromine (TB)

Compound Description: Theobromine (TB) is a minor metabolite of caffeine, also found naturally in cacao beans. [, ] It is produced in smaller quantities compared to paraxanthine and theophylline during caffeine metabolism. []

Relevance: Theobromine is structurally related to caffeine-d9 due to its presence in the caffeine metabolic pathway. [] Though a minor metabolite, its levels can contribute to a comprehensive understanding of caffeine pharmacokinetics when studied in conjunction with caffeine-d9. []

Istradefylline

Compound Description: Istradefylline is an antagonist of the adenosine A2A receptor, a target also affected by caffeine. [, ] It is used clinically for the treatment of Parkinson's disease. []

Relevance: Although not directly derived from caffeine, istradefylline shares a structural similarity with caffeine and caffeine-d9. [, ] Both istradefylline and caffeine are xanthine derivatives, meaning they share a core xanthine ring structure. [, ] This structural similarity leads to their shared affinity for the adenosine A2A receptor, making istradefylline relevant when discussing the pharmacological effects of caffeine and its analogs. [, ]

Applications in Various Fields

Medical and Sports Applications

Caffeine's ability to modulate adenosine receptors and enhance dopamine signaling makes it a valuable substance in promoting wakefulness and enhancing performance. It is one of the few ergogenic aids with documented efficacy and minimal side effects in sports, where it is used to improve endurance and reduce the perception of effort6.

Cosmetic Use

In the cosmetic industry, caffeine is utilized for its biological activity and skin penetration capabilities. It is an active compound in anti-cellulite products, stimulating the degradation of fats and exhibiting potent antioxidant properties. Caffeine also enhances microcirculation in the skin and stimulates hair growth by inhibiting 5-α-reductase activity2.

Pharmacological Research

Caffeine serves as a pharmacological tool for studying calcium dynamics and cardiac arrhythmias. It reduces the threshold for luminal Ca2+ activation of the ryanodine receptor, which is crucial for understanding the mechanisms underlying spontaneous Ca2+ release and arrhythmogenic potential8.

Computational Studies

Computational studies have provided insights into the molecular interactions between caffeine and adenosine receptors. These studies suggest that caffeine forms hydrogen bonds with amino acid residues of the receptor, contributing to its blocking action and offering a molecular basis for its biological effects9.

Source and Classification

Caffeine-d9 is classified as a methylxanthine, a group of alkaloids that includes caffeine, theobromine, and theophylline. It is derived from caffeine by substituting the nine hydrogen atoms in the three methyl groups with deuterium atoms. Deuterium is a stable isotope of hydrogen that is non-toxic and naturally occurring. The substitution alters the pharmacokinetics of caffeine-d9 compared to conventional caffeine while retaining its stimulant properties .

Synthesis Analysis

The synthesis of caffeine-d9 has been achieved through various methods. A notable one-step synthesis involves using xanthine as a precursor and employing deuterated methyl iodide (CD3I) as the methylating agent. This reaction utilizes dimethylsulfoxide (DMSO) as a solvent and sodium hydride as a base. Key parameters include:

  • Reaction Conditions: Room temperature for 24 hours.
  • Yield: The synthesis yields caffeine-d9 in approximately 86% after recrystallization .
  • Scale: The method has been effectively scaled to gram quantities, demonstrating practical applicability for laboratory settings .
Molecular Structure Analysis

Structural Characteristics:

  • Molecular Weight: Caffeine-d9 has a higher molecular weight than regular caffeine due to the presence of deuterium.
  • Nuclear Magnetic Resonance Spectroscopy: Differences in NMR spectra between caffeine and caffeine-d9 are notable; specifically, the peaks corresponding to the methyl groups shift due to deuteration .
Chemical Reactions Analysis

Caffeine-d9 participates in similar chemical reactions as conventional caffeine but exhibits altered kinetics due to deuterium substitution. Notably:

  • Metabolism: Caffeine-d9 shows reduced susceptibility to metabolic pathways that typically process regular caffeine into its active metabolites (paraxanthine, theobromine, and theophylline). Studies indicate that d9-caffeine has a prolonged half-life and altered exposure levels in biological systems compared to conventional caffeine .
  • Kinetic Isotope Effect: The substitution impacts reaction rates; for instance, it has been shown that d9-caffeine can lead to significant shifts in metabolic pathways depending on how deuterium is positioned within the molecule .
Mechanism of Action

Caffeine-d9 functions primarily as a central nervous system stimulant. It antagonizes adenosine receptors (A1 and A2A), which play a crucial role in promoting sleep and relaxation. The presence of deuterium alters its pharmacokinetic profile:

  • Bioavailability: Studies have shown that d9-caffeine exhibits higher maximum concentration (Cmax) values and total exposure compared to regular caffeine.
  • Blood-Brain Barrier Penetration: Caffeine-d9 can cross the blood-brain barrier effectively, maintaining its stimulant effects while having reduced formation rates for active metabolites .
Physical and Chemical Properties Analysis

Caffeine-d9 shares many physical properties with conventional caffeine but differs in specific metrics due to deuteration:

  • Appearance: Typically exists as white crystalline solids.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: Similar melting point range as regular caffeine but may vary slightly due to isotopic substitution.
  • Spectroscopic Properties: Exhibits distinct NMR characteristics due to deuteration; for example, shifts in proton peaks correspond to changes in bonding environments caused by deuterium .
Applications

Caffeine-d9 has several scientific applications:

  • Analytical Chemistry: Used as an internal standard in liquid chromatography/mass spectrometry for quantifying caffeine levels due to its structural similarity yet distinguishable mass .
  • Pharmacokinetic Studies: Its altered metabolism makes it valuable for studying drug interactions and metabolic pathways involving methylxanthines .
  • Research on Stimulant Effects: Investigated for potential therapeutic uses that mitigate side effects associated with conventional caffeine consumption while retaining stimulant properties .
Introduction to Deuteration in Pharmacological Research

Kinetic Isotope Effects and Deuteration as a Molecular Engineering Tool

The deuterium kinetic isotope effect (DKIE) arises from the disparity in zero-point vibrational energies between C–H and C–D bonds. The reduced ground-state vibrational frequency of the stiffer C–D bond necessitates greater activation energy for cleavage, typically by 1.2–1.5 kcal/mol [1] [5]. Consequently, reactions involving C–D bond breakage proceed slower than their C–H counterparts when bond cleavage is rate-limiting. The DKIE is quantified as the ratio kH/kD, where values range from 2–7 for primary isotope effects in enzymatic systems [5] [8].

In cytochrome P450 (CYP)-mediated metabolism—responsible for >50% of marketed drug biotransformation—deuteration strategically attenuates oxidation kinetics. CYP catalysis involves hydrogen atom transfer during substrate hydroxylation, deuteration at metabolic hotspots thus prolongs drug exposure and reduces toxic metabolite formation [1] [8]. The magnitude of DKIE depends critically on reaction mechanism:

  • Primary KIE: Directly impacts bond-breaking steps (e.g., O-demethylation).
  • Secondary KIE: Alters adjacent reaction kinetics through steric/electronic effects.
  • Inverse KIE: Rare instances where deuteration accelerates reactions (kH/kD < 1) [5] [10].

Table 1: Classification of Kinetic Isotope Effects in Drug Metabolism

Isotope Effect TypeTheoretical kH/kD RangeMolecular OriginRelevance to Deuteration
Primary2–10Direct involvement in bond cleavageDelays CYP-mediated oxidation at deuterated sites
Secondary (α)1.0–1.4Altered hybridization at adjacent carbonModifies reaction stereochemistry
Secondary (β)0.9–1.2Hyperconjugation effectsMinimally influences metabolic stability
Inverse0.7–0.9Tunneling dominance in proton transferAccelerates specific enzymatic steps

For methylxanthines like caffeine, deuteration targets N-methyl groups vulnerable to oxidative demethylation—the principal clearance pathway. Substituting all nine hydrogens in caffeine’s three methyl groups yields Caffeine-d9 (1,3,7-tris(trideuteriomethyl)purine-2,6-dione), where deuteration retards the rate-determining hydrogen abstraction step in CYP1A2 catalysis [3] [6] [8].

Historical Context of Deuterated Bioisosteres in Drug Development

Deuterated drug development originated in the 1960s with pioneering studies on deuterated morphine and deuterated alanine [2]. Early efforts focused on deuterium’s utility as a non-radioactive tracer for metabolic mapping rather than therapeutic optimization. The 1970s witnessed Merck’s phase IIb deuterated alanine derivative—the first clinical validation of deuteration’s safety—though development was discontinued for commercial reasons [2].

The field languished until the 2000s when technological advances in deuteration chemistry and mass spectrometry rekindled interest. Concert Pharmaceuticals and Auspex Pharmaceuticals pioneered the "deuterium switch" strategy, creating deuterated analogs of established drugs to extend patents and enhance pharmacokinetics [2]. Milestones include:

  • 2017: FDA approval of deutetrabenazine (Austedo®), a vesicular monoamine transporter inhibitor for Huntington’s chorea. Deuteration reduced dosing frequency by 50% compared to non-deuterated tetrabenazine [1].
  • 2021: Approval of donafenib in China, a deuterated sorafenib analog showing superior efficacy in hepatocellular carcinoma [1].
  • 2022: FDA approval of deucravacitinib (Sotyktu®), the first de novo deuterated drug. Selective deuteration prevented metabolite-mediated loss of Janus kinase specificity in psoriasis treatment [1].

These successes validated deuteration as a low-risk development pathway distinct from conventional bioisosterism. Unlike bulkier bioisosteres (e.g., carboxylic acid → tetrazole), deuteration minimally perturbs molecular topology while offering patentable chemical entities [4]. Presently, >15 deuterated drugs are in clinical development, spanning central nervous system disorders, oncology, and antiviral therapy [1] [7].

Rationale for Deuteration of Methylxanthines: Case Study of Caffeine-d9

Caffeine (1,3,7-trimethylxanthine) undergoes extensive hepatic metabolism via Cytochrome P450 1A2, with >80% converted to active metabolites: paraxanthine (84%), theobromine (12%), and theophylline (4%) [3] [6]. Sequential N-demethylations dominate clearance, making methyl groups prime deuteration targets. Caffeine-d9 substitutes all nine methyl hydrogens with deuterium, creating a metabolically resilient analog.

Metabolic Pathway Alterations

Deuteration at methyl positions fundamentally redirects caffeine’s metabolic fate:

  • Reduced primary metabolism: Oral Caffeine-d9 administration in rats showed 44–77% higher systemic exposure (AUC) than caffeine, with brain penetration maintained [3].
  • Metabolite shunting: Human studies revealed 5–10-fold lower exposure to paraxanthine, theobromine, and theophylline after Caffeine-d9 dosing [3] [6].
  • Metabolizer phenotype independence: Unlike caffeine—whose clearance varies 40-fold between CYP1A2 poor vs. extensive metabolizers—Caffeine-d9 exposure remains consistent across genotypes, mitigating pharmacokinetic variability [6] [9].

Table 2: Comparative Pharmacokinetics of Caffeine vs. Caffeine-d9

ParameterCaffeineCaffeine-d9Experimental SystemReference
Plasma AUC (ng·h/mL)100 (reference)144–177Rat model [3]
Brain-to-Plasma Ratio1.21.3Rat model [3]
Human Cmax100 (reference)129–143Clinical trial [6]
Human Paraxanthine AUC100 (reference)10–20Clinical trial [6]
CYP1A2 DependencyHigh (40-fold inter-individual variation)Low (<2-fold variation)Human hepatocytes [9]

Synthetic Methodology

Caffeine-d9 synthesis employs classic alkylation strategies with deuterated methyl iodide (CD3I):

  • Xanthine core formation from uric acid derivatives.
  • Stepwise N-methylation using CD3I under basic conditions (e.g., K2CO3/DMF).
  • Purification via crystallization to achieve >98% isotopic purity [6] [9].The process yields Caffeine-d9 with identical melting point, solubility, and crystallinity to protiated caffeine, confirming minimal physicochemical perturbation [6].

Pharmacodynamic Equivalence

Despite altered kinetics, Caffeine-d9 retains target engagement:

  • Adenosine receptor antagonism: Identical half-maximal inhibitory concentration (IC50) values at human A1, A2A, A2B, and A3 receptors versus caffeine [3].
  • Central nervous system stimulation: Behavioral assays in rodents confirm equivalent locomotor activation per plasma concentration unit [3] [6].This pharmacodynamic preservation validates Caffeine-d9 as a true bioisostere—deuteriation modifies disposition without compromising intrinsic activity.

Research Applications

Beyond therapeutic potential, Caffeine-d9 serves critical scientific roles:

  • Mass spectrometry internal standard: Chromatographically indistinguishable from caffeine but resolvable by m/z 195→204 mass shift [6] [8].
  • Metabolic probe: Deuterium distribution in metabolites reveals enzymatic regioselectivity in demethylation reactions [3] [8].These applications exploit Caffeine-d9’s physicochemical mimicry while capitalizing on its isotopic signature for analytical detection.

Properties

CAS Number

72238-85-8

Product Name

Caffeine-d9

IUPAC Name

1,3,7-tris(trideuteriomethyl)purine-2,6-dione

Molecular Formula

C8H10N4O2

Molecular Weight

203.25 g/mol

InChI

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3

InChI Key

RYYVLZVUVIJVGH-GQALSZNTSA-N

SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Synonyms

3,7-Dihydro-1,3,7-(trimethyl-d9)-1H-purine-2,6-dione; 1,3,7-Trimethylxanthine-d9; 7-Methyltheophylline-d9; Alert-Pep-d9; Cafalgine-d9; Cafeina-d9; Caffedrine-d9; Caffein-d9; Cafipel-d9; DHCplus-d9; Dasin-d9; Diurex-d9; Durvitan-d9; Guaranine-d9; Hyco

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.